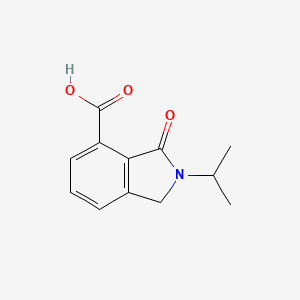
3',4',5'-Trimethoxy-biphenyl-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',4',5'-Trimethoxy-biphenyl-3-ylamine is an organic compound characterized by a biphenyl core with methoxy groups at the 3', 4', and 5' positions on one benzene ring and an amine group at the 3-position on the other benzene ring
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl derivatives often involves the Ullmann reaction, where two aryl halides are coupled in the presence of copper.
Amination: The amine group can be introduced via nucleophilic substitution reactions, often using ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 3',4',5'-Trimethoxy-biphenyl-3-nitrobenzene.
Reduction: Reduction reactions can reduce nitro groups to amines, providing a route to synthesize derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Methylating agents like dimethyl sulfate and nucleophiles like ammonia are commonly used.
Major Products Formed:
Nitro Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Methylated Derivatives: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
3',4',5'-Trimethoxy-biphenyl-3-ylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe or a biological marker due to its unique optical properties.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the manufacture of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 3',4',5'-Trimethoxy-biphenyl-3-ylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
3',4',5'-Trimethoxy-biphenyl-3-ylamine is unique due to its specific arrangement of methoxy and amine groups on the biphenyl core. Similar compounds include:
3,4,5-Trimethoxybenzylamine: Similar structure but with an amine group attached to a benzyl group instead of a biphenyl core.
3,4,5-Trimethoxybenzaldehyde: Similar methoxy arrangement but with an aldehyde group instead of an amine group.
These compounds differ in their functional groups and, consequently, their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVJHHOFLTPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B7813487.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7813504.png)







